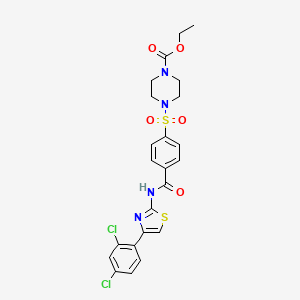

Ethyl 4-((4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

Ethyl 4-((4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (C₂₃H₂₂Cl₂N₄O₅S₂, MW 569.48 g/mol) is a synthetic compound featuring a piperazine core substituted with an ethyl carboxylate group, a phenylsulfonyl linker, and a carbamoyl-bound thiazole ring bearing a 2,4-dichlorophenyl substituent . This multifunctional structure positions it as a candidate for diverse pharmacological applications, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

ethyl 4-[4-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Cl2N4O5S2/c1-2-34-23(31)28-9-11-29(12-10-28)36(32,33)17-6-3-15(4-7-17)21(30)27-22-26-20(14-35-22)18-8-5-16(24)13-19(18)25/h3-8,13-14H,2,9-12H2,1H3,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAHHFWGWLEFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl2N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been found to interact with various targets to exert their effects. For instance, some thiazole derivatives have been found to block calcium channels that inhibit the NDH-2 enzyme, causing dissipation of the membrane potential.

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities.

Pharmacokinetics

The study of these properties was mentioned in the context of a synthesized compound.

Biological Activity

Ethyl 4-((4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, which is known for its diverse biological activities. The presence of the 2,4-dichlorophenyl group enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 396.87 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds with similar thiazole structures have shown promising cytotoxic effects against various cancer cell lines. In particular, the compound's ability to inhibit cell proliferation was evaluated in vitro:

The structure-activity relationship (SAR) indicates that modifications on the thiazole moiety significantly influence cytotoxicity, with electron-withdrawing groups such as chlorine enhancing activity.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that certain modifications led to enhanced antibacterial and antifungal activities:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Research indicates that the biological activity of thiazole derivatives may be attributed to their ability to interact with specific biological targets, such as enzymes involved in cancer cell proliferation and survival pathways. For example, molecular docking studies have shown that compounds similar to this compound can effectively bind to proteins involved in tumor growth regulation.

Case Studies

- Anticancer Research : A study demonstrated that a derivative of this compound exhibited significant inhibition of tumor growth in vivo using mouse models. The treatment resulted in a reduction in tumor size by approximately 50% compared to untreated controls over four weeks.

- Antimicrobial Efficacy : Another investigation reported the effectiveness of this compound against multi-drug resistant strains of bacteria, showcasing its potential as an alternative treatment option in infectious diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares core motifs with several piperazine- and thiazole-containing derivatives. A comparative analysis is summarized below:

*Molecular weight excludes tert-butyl group.

Pharmacological and Physicochemical Comparisons

Bioactivity

- AChE Inhibition : Thiazolylhydrazone derivatives (e.g., compound 3a in ) exhibit acetylcholinesterase (AChE) inhibitory activity, suggesting that the target compound’s thiazole-carbamoyl motif may confer similar properties .

- LYMTACs : The tert-butyl piperazine derivative in is part of lysosome-targeting chimeras, indicating divergent mechanisms (protein degradation vs. enzyme inhibition) compared to the target compound .

Physicochemical Properties

- Lipophilicity : The target compound’s XLogP3 is estimated to exceed 3.5 (based on dichlorophenyl and ethyl carboxylate contributions), higher than fluorophenyl analogs (e.g., XLogP3 = 3.1 for compound in ) .

- Hydrogen Bonding : Carbamoyl and sulfonyl groups in the target compound provide hydrogen bond acceptors, similar to urea derivatives .

Q & A

Q. What are the key synthetic steps for preparing this compound, and what intermediates are critical for its structural assembly?

The synthesis involves multi-step reactions:

- Piperazine Core Formation : React ethylenediamine with dihaloalkanes under basic conditions to generate the piperazine ring .

- Thiazole Ring Introduction : Cyclize 4-(2,4-dichlorophenyl)thiazol-2-amine via carbamoylation using a phenyl isocyanate intermediate .

- Sulfonyl and Carbamate Linkages : Couple the carbamoylphenyl group to the piperazine via sulfonylation (e.g., using sulfonyl chlorides) and introduce the ethyl carboxylate group via nucleophilic substitution .

- Critical Intermediates : Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate and 4-(2,4-dichlorophenyl)thiazol-2-amine are pivotal for ensuring proper regiochemistry .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Structural Elucidation : X-ray diffraction (XRD) for crystal structure determination , H/C NMR for functional group analysis, and FT-IR to confirm sulfonyl, carbamoyl, and carboxylate moieties .

- Purity Assessment : HPLC with a mobile phase of methanol/water/0.2 M sodium phosphate (pH 5.5) for resolving impurities .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation and carbamoylation steps?

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance carbamoylation efficiency by stabilizing reactive intermediates .

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperazine ensures complete substitution .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Dose-Response Validation : Replicate assays (e.g., antimicrobial IC) across multiple cell lines or enzymatic models to confirm reproducibility .

- Metabolic Stability Screening : Use liver microsomes to assess whether rapid degradation underlies inconsistent in vivo/in vitro results .

- Structural Analog Comparison : Compare activity with analogs lacking the dichlorophenyl or sulfonyl groups to isolate pharmacophoric contributions .

Q. What degradation products form under varying pH and thermal conditions, and how can stability be improved?

- Acidic Conditions : Hydrolysis of the ethyl carboxylate group generates 4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzenesulfonic acid .

- Thermal Stress (≥100°C) : Sulfonyl group decomposition releases SO and forms piperazine-derived amines .

- Stabilization Strategies : Lyophilization for long-term storage or formulation with cyclodextrins to shield labile moieties .

Q. How can in vitro assays be designed to evaluate this compound’s mechanism of action in cancer or infectious disease models?

- Target Identification : Use molecular docking to prioritize kinases or microbial enzymes (e.g., CYP450) based on the thiazole and dichlorophenyl motifs .

- Cellular Assays :

- Apoptosis Detection : Annexin V/PI staining in cancer cell lines .

- Membrane Permeability : SYTOX Green uptake in bacterial models .

- Resistance Profiling : Serial passage assays to monitor mutation rates in pathogens exposed to sublethal doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.